(4-Bromo-2-fluoro-6-methylphenyl)methanamine hydrochloride
Description
It features a phenyl ring substituted with bromo (Br), fluoro (F), and methyl (CH₃) groups at positions 4, 2, and 6, respectively, with a methanamine hydrochloride moiety.
Properties
IUPAC Name |
(4-bromo-2-fluoro-6-methylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN.ClH/c1-5-2-6(9)3-8(10)7(5)4-11;/h2-3H,4,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIMZECWIXVUGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CN)F)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-fluoro-6-methylphenyl)methanamine hydrochloride typically involves the following steps:
Bromination: The starting material, 2-fluoro-6-methylphenylmethanamine, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide.
Hydrochloride Formation: The resulting (4-Bromo-2-fluoro-6-methylphenyl)methanamine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale bromination: Using industrial reactors to control temperature and reaction time.
Purification: The product is purified through recrystallization or other suitable methods to obtain the hydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-fluoro-6-methylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the methyl group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to its corresponding amine.
Major Products Formed
The major products formed from these reactions include:
Substituted Derivatives: Various substituted phenylmethanamines.
Oxidized Products: Carboxylic acids and other oxidized derivatives.
Reduced Products: Amines and other reduced derivatives.
Scientific Research Applications
(4-Bromo-2-fluoro-6-methylphenyl)methanamine hydrochloride is used in several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Bromo-2-fluoro-6-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Heterocyclic Derivatives : Thiazole-containing analogs (e.g., [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl) exhibit higher molecular weights and melting points (268°C) due to the rigid heterocyclic core .
- Price Variability : Thiazole derivatives are significantly more expensive (~$3,900/g) than simpler aryl methanamines (e.g., $580/g for the 4-bromo-3-fluoro analog), likely due to synthetic complexity .
Physicochemical and Functional Implications
- Steric Effects : The 6-methyl group introduces steric hindrance absent in N-methylated analogs (e.g., N-Methyl-4-bromobenzylamine HCl), which could affect solubility or crystallinity .
- Thermal Stability: Thiazole-containing analogs exhibit higher melting points (>250°C), suggesting superior thermal stability compared to non-heterocyclic derivatives .
Biological Activity
(4-Bromo-2-fluoro-6-methylphenyl)methanamine hydrochloride, a compound with the molecular formula C8H9BrClFN, is a derivative of methanamine characterized by its unique substitution pattern on the phenyl ring. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in antibacterial and antifungal applications. This article synthesizes current findings regarding its biological activity, including relevant data tables and case studies.
The compound is synthesized through a series of reactions starting from 4-bromo-2-fluoro-6-methylbenzaldehyde. The synthesis involves:
- Reduction : Converting the aldehyde to a primary alcohol using sodium borohydride.
- Amination : Transforming the alcohol into the amine via a substitution reaction with ammonia.
- Hydrochloride Formation : Treating the amine with hydrochloric acid to yield the hydrochloride salt.
This synthesis pathway allows for the production of high-purity compounds suitable for biological testing.
The biological activity of (4-Bromo-2-fluoro-6-methylphenyl)methanamine hydrochloride is primarily attributed to its interaction with specific biomolecular targets, including enzymes and receptors. The compound may exert its effects by altering enzyme activity or receptor binding, leading to various physiological responses.
Antimicrobial Properties
Recent studies have highlighted the compound's potential as an antimicrobial agent. The following table summarizes its activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0048 mg/mL |
| Bacillus mycoides | 0.0098 mg/mL |
| Candida albicans | 0.039 mg/mL |
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Pseudomonas aeruginosa | 13.40 - 137.43 µM |
The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with MIC values indicating potent activity against E. coli and B. mycoides, suggesting its potential use in treating infections caused by these pathogens .
Case Studies
- Study on Antibacterial Activity : A study published in MDPI evaluated various derivatives of similar compounds, revealing that (4-Bromo-2-fluoro-6-methylphenyl)methanamine hydrochloride exhibited strong antibacterial properties comparable to those of established antibiotics .
- Fungal Inhibition : Another research effort focused on antifungal activity against Candida albicans, where the compound showed promising results with low MIC values, indicating effective inhibition of fungal growth .
Structure-Activity Relationship (SAR)
The unique structure of (4-Bromo-2-fluoro-6-methylphenyl)methanamine hydrochloride contributes significantly to its biological activity. The presence of bromine and fluorine atoms enhances its interaction with biological targets compared to similar compounds lacking these substituents.
Comparative Analysis with Similar Compounds
To better understand the efficacy of (4-Bromo-2-fluoro-6-methylphenyl)methanamine hydrochloride, it is essential to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| (4-Bromo-3-fluorophenyl)methanamine | Different substitution pattern | Moderate antibacterial activity |
| (4-Bromo-2-(trifluoromethyl)phenyl)methanamine | Increased fluorination | Enhanced antifungal properties |
This comparison highlights the unique efficacy of (4-Bromo-2-fluoro-6-methylphenyl)methanamine hydrochloride in terms of both antibacterial and antifungal activities.
Q & A
Basic: What synthetic methodologies are recommended for preparing (4-Bromo-2-fluoro-6-methylphenyl)methanamine hydrochloride?
Answer:
The synthesis typically involves bromination/fluorination of a pre-substituted aromatic precursor followed by reductive amination or nucleophilic substitution. For example, brominated aromatic intermediates (e.g., 4-bromo-2-fluoro-6-methylbenzaldehyde) can undergo reductive amination with ammonia or methylamine under hydrogenation (H₂/Pd-C) or using NaBH₃CN as a reducing agent . Optimizing reaction conditions (e.g., solvent polarity, temperature) is critical due to competing halogen reactivity (Br vs. F). Post-synthesis, the hydrochloride salt is precipitated using HCl in anhydrous ether .
Basic: How can researchers validate the purity and structural integrity of this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons, methyl group integration) and detects impurities. Fluorine coupling (¹⁹F NMR) may resolve positional isomerism .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates the exact mass (e.g., [M+H]⁺ = 251.98 for C₈H₈BrFNH₃⁺·Cl⁻) and isotopic signatures (Br: ~1:1 M/M+2 ratio) .
- X-ray Crystallography : ORTEP-3 software can model the crystal structure, confirming stereoelectronic effects of substituents (e.g., bromine’s steric bulk, fluorine’s hydrogen-bonding potential) .
Basic: What solvent systems are optimal for handling this compound in experimental workflows?
Answer:
- Polar aprotic solvents : DMSO or DMF dissolve the free base efficiently (~50 mg/mL at 25°C).
- Aqueous HCl (0.1–1 M) : Stabilizes the hydrochloride form but may hydrolyze labile groups (e.g., methyl esters) .
- Methanol/ethanol : Suitable for short-term storage but avoid prolonged exposure due to potential esterification with reactive amines .
Advanced: How do the bromo, fluoro, and methyl substituents influence reactivity in nucleophilic aromatic substitution (NAS)?
Answer:
- Bromine : Acts as a moderate leaving group (compared to Cl or I), enabling substitution under mild conditions (e.g., K₂CO₃ in DMF at 60°C) .
- Fluorine : Electron-withdrawing effect activates the ring for NAS but reduces nucleophilic attack due to its electronegativity.
- Methyl group : Steric hindrance at the 6-position directs substitution to the 4-bromo site. Computational modeling (DFT) can predict regioselectivity .
Advanced: How can researchers mitigate decomposition during long-term storage?
Answer:
- Temperature : Store at –20°C under argon to prevent oxidative degradation (common in aryl bromides).
- Light sensitivity : Amber vials minimize photolytic debromination .
- Lyophilization : Freeze-drying the hydrochloride form enhances stability (≤5% decomposition over 12 months) .
Advanced: How to resolve contradictory data between mass spectrometry and NMR analyses?
Answer:
- Isotopic pattern mismatch : Confirm bromine’s presence via HR-MS (M+2 peak at ~97% intensity of M⁺) .
- NMR signal splitting : Use 2D experiments (COSY, HSQC) to distinguish diastereomers or rotational isomers caused by hindered aryl-amine bonds .
- Quantitative NMR (qNMR) : Spiking with a deuterated internal standard (e.g., DMSO-d₆) improves accuracy for low-purity batches .
Advanced: What in vitro models are suitable for evaluating its biological activity?
Answer:
- Enzyme inhibition assays : Test LOXL2/MAO inhibition (IC₅₀) using fluorogenic substrates (e.g., Amplex Red for H₂O₂ detection) .
- Cell permeability : Caco-2 monolayers assess blood-brain barrier penetration (logP ~1.5 predicted) .
- Cytotoxicity : MTT assays in HEK293 or HepG2 cells determine EC₅₀ values (>100 µM suggests low off-target effects) .
Advanced: Which computational methods predict target interactions for structure-activity relationship (SAR) studies?
Answer:
- Molecular docking (AutoDock Vina) : Dock the compound into LOXL2’s active site (PDB: 4WVS) to prioritize substituents enhancing binding (e.g., halogen bonds with Tyr716) .
- QSAR modeling : Train models using Hammett constants (σ) for substituents (Br: σₚ = 0.23; F: σₚ = 0.15) to predict logD or IC₅₀ .
- MD simulations (GROMACS) : Simulate ligand-protein stability (RMSD < 2 Å over 100 ns indicates robust binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
